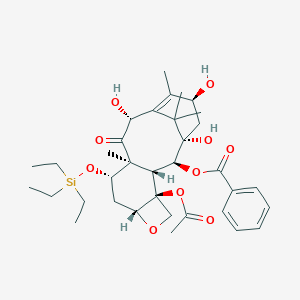
Tetrabutylphosphonium hexafluorophosphate
Vue d'ensemble
Description
Tetrabutylphosphonium hexafluorophosphate is a chemical compound with the molecular formula C16H36F6P2. It is commonly used in electrochemical analysis due to its high purity and stability. The compound is known for its high conductivity and is often utilized in high energy density electric double-layer capacitors (EDLC) .
Mécanisme D'action
Target of Action
Tetrabutylphosphonium hexafluorophosphate is primarily used as an electrolyte in nonaqueous electrochemistry . Its primary targets are the components of the electrochemical system where it is used. It interacts with these components to facilitate the flow of electric charge .
Mode of Action
The compound acts as a supporting electrolyte, helping to maintain the electrical neutrality in the solution during the electrochemical reactions . It does this by providing ions that can move and carry electric charge between the electrodes .
Biochemical Pathways
It plays a crucial role in facilitating electrochemical reactions, which can be part of larger chemical or biochemical processes .
Pharmacokinetics
It is primarily used in non-biological systems such as electrochemical cells .
Result of Action
The main result of the action of this compound is the facilitation of charge transfer in electrochemical systems. This can lead to the successful completion of electrochemical reactions, which can be crucial in various applications, including energy storage in electric double-layer capacitors (EDLC) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the mobility of the ions and thus the conductivity of the electrolyte . The compound is highly soluble in polar organic solvents such as acetone and acetonitrile , which means the choice of solvent can also significantly impact its performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylphosphonium hexafluorophosphate can be synthesized through the reaction of tetrabutylphosphonium chloride with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as methanol or acetone, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, and the product is often purified through recrystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylphosphonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. The reactions are typically carried out in polar organic solvents such as methanol, acetone, or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while redox reactions can produce different oxidation states of phosphorus compounds .
Applications De Recherche Scientifique
Tetrabutylphosphonium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a supporting electrolyte in non-aqueous electrochemistry and in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of biological systems.
Industry: This compound is used in the production of high energy density capacitors and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium hexafluorophosphate: Similar in structure but contains an ammonium cation instead of a phosphonium cation.
Tetraethylammonium hexafluorophosphate: Contains an ethyl group instead of a butyl group.
Tetrabutylammonium tetrafluoroborate: Contains a tetrafluoroborate anion instead of a hexafluorophosphate anion
Uniqueness
Tetrabutylphosphonium hexafluorophosphate is unique due to its high thermal stability, high conductivity, and ability to act as a supporting electrolyte in a wide range of electrochemical applications. Its phosphonium cation provides distinct chemical properties compared to ammonium-based compounds, making it particularly useful in specific industrial and research applications .
Propriétés
IUPAC Name |
tetrabutylphosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQAFNAPINCKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36F6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584997 | |
| Record name | Tetrabutylphosphanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111928-21-3 | |
| Record name | Tetrabutylphosphanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrabutylphosphonium hexafluorophosphate particularly interesting for material applications?
A1: this compound is a salt with intriguing solubility properties. The research by [] focuses on its solubility in water, which is surprisingly low despite being composed of ions. This low water solubility makes it potentially valuable for applications where moisture resistance is crucial. Additionally, the study investigates its thermal properties, revealing phase transitions that could be relevant for material processing or specific temperature-dependent applications.
Q2: How does the structure of this compound relate to its solubility?
A2: The study by [] explores the relationship between the molecular structure of various hexafluorophosphate-based salts, including this compound, and their water solubility. It suggests a correlation between the salt's molar volume and its solubility. This implies that the bulky tetrabutylphosphonium cation significantly contributes to the compound's low water solubility. The large hydrophobic alkyl groups on the cation likely hinder its interaction with water molecules, leading to lower solubility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)









![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

